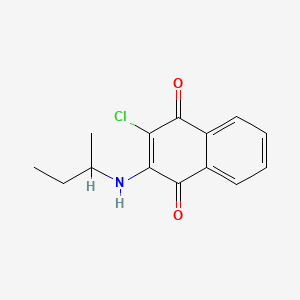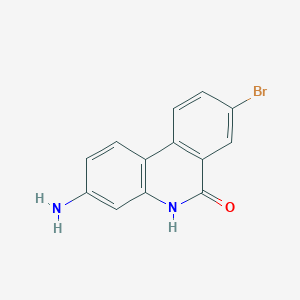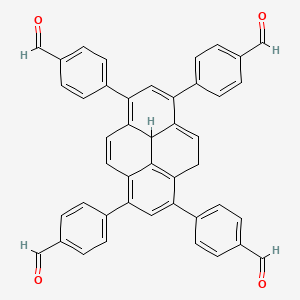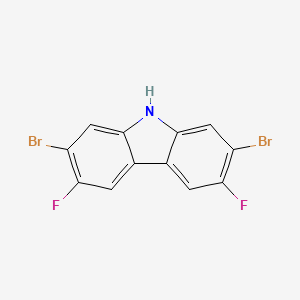
N~2~-Acetyl-L-aspartamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-Acetyl-L-aspartamide: is a derivative of aspartic acid, where the amino group is acetylated. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is structurally related to N-acetylaspartic acid, a well-known brain metabolite.
准备方法
Synthetic Routes and Reaction Conditions: N2-Acetyl-L-aspartamide can be synthesized through the acetylation of L-aspartamide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of N2-Acetyl-L-aspartamide can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N2-Acetyl-L-aspartamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-acetylaspartic acid.
Reduction: Reduction reactions can convert N2-Acetyl-L-aspartamide back to L-aspartamide.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: N-acetylaspartic acid.
Reduction: L-aspartamide.
Substitution: Products depend on the nucleophile used.
科学研究应用
Chemistry: N2-Acetyl-L-aspartamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, N2-Acetyl-L-aspartamide is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: This compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to N-acetylaspartic acid makes it a candidate for studying brain metabolism and related diseases.
Industry: N2-Acetyl-L-aspartamide is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of N2-Acetyl-L-aspartamide involves its interaction with specific enzymes and receptors in the body. It is believed to act as a precursor for the synthesis of N-acetylaspartic acid, which plays a crucial role in brain metabolism. The compound may also influence the activity of certain neurotransmitters and contribute to the regulation of neuronal function.
相似化合物的比较
N-acetylaspartic acid: A brain metabolite involved in neuronal function.
N-acetylaspartylglutamate: A derivative of N-acetylaspartic acid with roles in neurotransmission.
N-acetylglutamic acid: Another acetylated amino acid with metabolic functions.
Uniqueness: N2-Acetyl-L-aspartamide is unique due to its specific acetylation pattern, which distinguishes it from other acetylated amino acids. This unique structure allows it to participate in distinct biochemical pathways and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84652-30-2 |
|---|---|
分子式 |
C6H11N3O3 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
(2S)-2-acetamidobutanediamide |
InChI |
InChI=1S/C6H11N3O3/c1-3(10)9-4(6(8)12)2-5(7)11/h4H,2H2,1H3,(H2,7,11)(H2,8,12)(H,9,10)/t4-/m0/s1 |
InChI 键 |
OANWRLMVAWRMEK-BYPYZUCNSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)N |
规范 SMILES |
CC(=O)NC(CC(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
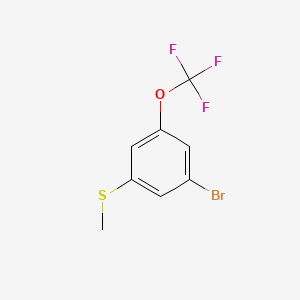

![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)

